molecular formula C4H8N4O2 B1674598 L-叠氮基高丝氨酸 CAS No. 120042-14-0

L-叠氮基高丝氨酸

货号: B1674598
CAS 编号: 120042-14-0
分子量: 144.13 g/mol
InChI 键: NNWQLZWAZSJGLY-VKHMYHEASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

L-Azidohomoalanine HCl salt is an amino acid analog that provides a fast, sensitive, non-toxic and non-radioactive alternative to the traditional radioactive 35S-methionine for the detection of nascent protein. L-azidohomoalaine contains a small modification and its azido moiety can be fed to cultured cells and incorporated into proteins during active protein synthesis.

科学研究应用

生物正交化学

L-叠氮基高丝氨酸 (AHA) 用于生物正交化学,该领域涉及使用可以在生理条件下相互反应的人工化学官能团,而不会干扰天然生化过程 . AHA 是一种蛋氨酸的氨基酸类似物,包含一个小的叠氮基部分修饰 . 这种化合物可以被喂给培养的细胞,并在活性蛋白质合成过程中被掺入蛋白质 .

蛋白质标记

AHA 用于蛋白质标记,该过程涉及将化学标签引入感兴趣的蛋白质 . 这种标签可以是荧光染料、放射性同位素或生物正交化学手柄 . AHA 中的叠氮基团作为一种生物正交手柄,可以选择性地与其他化学基团反应,从而使标记的蛋白质能够从复杂的混合物中被可视化或分离 .

遗传密码扩展

AHA 可用于遗传密码扩展,这是一种允许将非典型氨基酸掺入蛋白质的技术 . 在一项研究中,研究人员从 O-乙酰基-L-高丝氨酸和 NaN3 工程化了 AHA 的细胞内生物合成,并通过在甲硫氨酸营养缺陷型大肠杆菌菌株中重新分配 AUG 密码子实现了其直接掺入重组靶蛋白coli 菌株 .

翻译后修饰

AHA 可用于研究翻译后修饰 (PTM),即蛋白质合成后发生的化学修饰 . PTM 可以改变蛋白质的功能、定位或相互作用。 AHA 中的叠氮基团可以用作化学报告基因,使 PTM 的检测和分析成为可能 .

药物开发

AHA 的独特特性使其成为药物开发中宝贵的工具。 它可以用于创建蛋白质-药物偶联物,其中药物分子与蛋白质化学连接 . 蛋白质可以作为递送载体,引导药物到达其靶细胞,而药物可以发挥其治疗作用 .

代谢工程

AHA 可用于代谢工程,该领域涉及改变细胞代谢以增加某些物质的产量 . 在一项研究中,研究人员将宿主甲硫氨酸生物合成途径转移到 AHA 的生产 .

生化分析

Biochemical Properties

L-Azidohomoalanine can substitute for L-methionine as a substrate for Escherichia coli methionyl tRNA synthetase and is globally incorporated instead of L-methionine in the E. coli outer membrane protein OmpC when expressed in auxotrophic E. coli . This property allows L-Azidohomoalanine to interact with a wide range of enzymes, proteins, and other biomolecules, and the nature of these interactions is largely determined by the specific biochemical context.

Cellular Effects

The incorporation of L-Azidohomoalanine into proteins can have various effects on cellular processes. For instance, it has been used to study protein dynamics in development and disease . It can influence cell function by altering the properties of the proteins into which it is incorporated. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

L-Azidohomoalanine exerts its effects at the molecular level through its incorporation into proteins. It can participate in bioorthogonal reactions such as copper-mediated Huisgen-[3 + 2]-cycloadditions .

Temporal Effects in Laboratory Settings

The effects of L-Azidohomoalanine can change over time in laboratory settings. For example, it has been used in pulse-chase experiments to study the dynamics of protein synthesis and degradation . Information on the product’s stability, degradation, and long-term effects on cellular function can be obtained from such studies .

Dosage Effects in Animal Models

The effects of L-Azidohomoalanine can vary with different dosages in animal models. For instance, it has been demonstrated that labeling the murine proteome is feasible via injection of L-Azidohomoalanine without the need for methionine depletion . The study also showed that L-Azidohomoalanine administration does not significantly perturb cellular functions as reflected by an unchanged plasma metabolome compared to non-injected controls .

Metabolic Pathways

L-Azidohomoalanine is involved in the metabolic pathway of protein synthesis, where it can be incorporated into proteins in place of methionine . It interacts with the enzyme methionyl tRNA synthetase, which catalyzes the attachment of methionine to its cognate tRNA .

Transport and Distribution

L-Azidohomoalanine can be transported and distributed within cells and tissues. For instance, it has been shown that L-Azidohomoalanine can be injected into mice and distributed in various tissues, where it is incorporated into proteins .

Subcellular Localization

The subcellular localization of L-Azidohomoalanine is determined by the proteins into which it is incorporated. Since it can be incorporated into any protein that normally contains methionine, it can potentially be found in any subcellular compartment or organelle where such proteins are located .

属性

IUPAC Name

(2S)-2-amino-4-azidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWQLZWAZSJGLY-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN=[N+]=[N-])[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152664
Record name (S)-2-Amino-4-azidobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120042-14-0
Record name (S)-2-Amino-4-azidobutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120042140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-Amino-4-azidobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does AHA get incorporated into proteins?

A1: AHA mimics the structure of the amino acid methionine and is recognized by the cellular machinery responsible for protein synthesis. [, , , ]. During translation, AHA is incorporated into nascent polypeptide chains in place of methionine [, , , , ].

Q2: How does AHA help study protein synthesis and degradation?

A2: AHA serves as a marker for newly synthesized proteins. By introducing AHA for a specific time (pulse), researchers can track the fate of these proteins, providing insights into protein synthesis rates, degradation pathways (like autophagy), and protein half-life [, , ].

Q3: What is the molecular formula and weight of AHA?

A3: The molecular formula of AHA is C4H8N4O2, and its molecular weight is 144.13 g/mol.

Q4: What spectroscopic data is available for AHA?

A4: Spectroscopic data, such as NMR and mass spectrometry, are crucial for confirming AHA incorporation into proteins and characterizing its structure [, , ]. For specific details, please refer to individual publications focusing on AHA synthesis and characterization [].

Q5: Is AHA compatible with live cells?

A5: Yes, AHA exhibits good biocompatibility and can be used to label newly synthesized proteins in a variety of living cells, including bacteria, yeast, and mammalian cells [, , , , ].

Q6: Does AHA have any inherent catalytic properties?

A6: No, AHA itself does not possess catalytic properties. It is primarily used as a tool for bioconjugation and protein labeling due to the reactivity of its azide group.

Q7: How is AHA utilized in bioorthogonal reactions?

A7: The azide group of AHA readily participates in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) [, , , , ]. These reactions allow for the covalent attachment of various probes or tags to AHA-labeled proteins, enabling visualization, purification, or further analysis.

Q8: Are there computational studies on AHA incorporation?

A8: While computational studies specifically focusing on AHA incorporation are limited, molecular modeling techniques can be employed to understand its interaction with the ribosome and potential effects on protein structure.

Q9: How do structural modifications of AHA affect its activity?

A9: Structural modifications to AHA are primarily focused on altering the linker between the amino acid backbone and the azide group, influencing its reactivity in click reactions or its ability to be recognized by the translational machinery.

Q10: What are the formulation strategies for AHA?

A10: AHA is typically supplied as a solid and dissolved in appropriate solvents for experimental use. Its formulation can be optimized for specific applications, considering factors like solubility, stability, and compatibility with downstream analyses.

Q11: What are the safety concerns associated with AHA?

A11: While AHA is generally considered safe for laboratory use, standard safety precautions should be followed when handling any chemical. Always refer to the material safety data sheet (MSDS) provided by the supplier for specific information.

Q12: What are the limitations of AHA in in vivo studies?

A12: AHA's application in in vivo studies can be limited by its potential metabolism or clearance from the system. Moreover, the requirement for a click reaction to visualize labeled proteins can pose challenges for deep tissue imaging in live animals.

Q13: How is AHA quantified in biological samples?

A13: AHA itself is not directly quantified in biological samples. Its incorporation into proteins is assessed indirectly by detecting the probes or tags attached through click chemistry reactions.

Q14: Are there alternatives to AHA for studying protein synthesis?

A14: Yes, alternative methods for studying protein synthesis include stable isotope labeling by amino acids in cell culture (SILAC), radioisotope labeling with 35S-methionine, and puromycin labeling [, ]. Each method has its advantages and limitations, and the choice depends on the specific research question and experimental system.

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